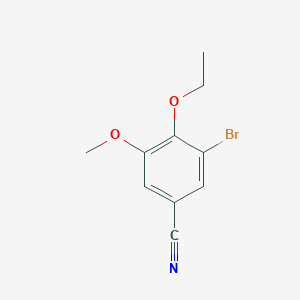

3-Bromo-4-ethoxy-5-methoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis 3-Bromo-4-ethoxy-5-methoxybenzonitrile's synthesis processes often involve multi-step chemical reactions, starting from simple or readily available precursors. Although specific details on its synthesis are not directly available, similar compounds have been synthesized through methods such as bromination, cyanation, and alkylation processes. For example, the synthesis of 5-Bromo-2-isobutoxybenzonitrile involved a three-step procedure starting from salicylaldehyde, indicating a potential pathway for related compounds (Meng Fan-hao, 2012).

Molecular Structure Analysis The equilibrium geometric structure of similar compounds, such as 5-Bromo-2-methoxybenzonitrile, has been investigated using Density Functional Theory (DFT), which suggests that DFT can also provide insights into the molecular structure of this compound. Studies have predicted geometrical parameters such as bond lengths, bond angles, and dihedral angles using DFT levels employing HF/B3LYP methods (A. Kumar & R. Raman, 2017).

Aplicaciones Científicas De Investigación

Quantum Mechanical Calculations and NLO Properties

The equilibrium geometric structure and Non-Linear Optical (NLO) properties of related compounds, such as 5-Bromo-2-methoxybenzonitrile, have been explored using quantum mechanical calculations and Density Functional Theory (DFT). These studies are essential for understanding the material's potential in frequency doubling and Second Harmonic Generation (SHG) applications (Kumar & Raman, 2017).

Environmental Degradation

Research on 3,5-dibromo-4-hydroxybenzonitrile, a structurally similar compound, has shown that it undergoes degradation under various anaerobic conditions, indicating the potential environmental impact and degradation pathways of related compounds (Knight, Berman, & Häggblom, 2003).

Application in Transgenic Plants

A study demonstrated the use of a gene encoding a specific nitrilase to convert bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) into a metabolite, thereby conferring herbicide resistance to transgenic tobacco plants. This showcases the potential genetic engineering applications of related compounds (Stalker, Mcbride, & Malyj, 1988).

Synthetic Chemistry and Drug Development

The synthesis and reaction of related compounds, like 3-bromo-5-methoxyfuran-2(5H)-one, with various nucleophiles, have been studied, indicating potential applications in the synthesis of pharmaceuticals and complex organic molecules (Fariña et al., 1986).

Antimicrobial Activities

Studies on similar compounds, such as 6-bromo-1-butyl-3-ethoxycarbonyl-2-(N-methyl-N-phenylamino)methyl-5-(1,2,3,4-tetrazol-5-yl)methoxyindole, have revealed their potential antimicrobial activities, suggesting possible pharmaceutical applications for 3-Bromo-4-ethoxy-5-methoxybenzonitrile (Gadaginamath & Patil, 2002).

Propiedades

IUPAC Name |

3-bromo-4-ethoxy-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMHOLOYPXBDNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352803 |

Source

|

| Record name | 3-bromo-4-ethoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

495396-35-5 |

Source

|

| Record name | 3-bromo-4-ethoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1269203.png)

![3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B1269205.png)